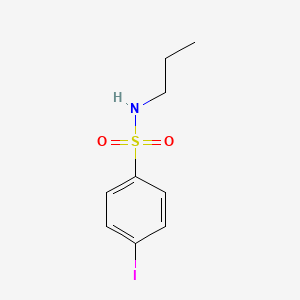

4-iodo-N-propylbenzenesulfonamide

Description

4-Iodo-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at the para position and an N-propylsulfonamide group. Its molecular formula is C₉H₁₂INO₂S, with a molecular weight of approximately 324.97 g/mol. Sulfonamides are widely studied for pharmaceutical applications, particularly as antimicrobial agents, enzyme inhibitors, and radiopharmaceuticals due to their ability to participate in hydrogen bonding and target-specific interactions .

Properties

IUPAC Name |

4-iodo-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDARINJYFOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-iodo-N-propylbenzenesulfonamide typically involves the iodination of N-propylbenzenesulfonamide. One common method includes the reaction of N-propylbenzenesulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Iodo-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding N-substituted sulfonamide.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonyl chlorides or reduction to form sulfinamides. Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

4-Iodo-N-propylbenzenesulfonamide serves as an important intermediate in organic synthesis. Its applications include:

- Building Block : Utilized in the synthesis of more complex organosulfur compounds.

- Reagent : Acts as a reagent in various chemical reactions, facilitating the formation of new compounds through coupling reactions.

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Properties : Exhibits activity against various bacterial strains. Similar sulfonamide derivatives have shown effectiveness against pathogens like E. coli and S. aureus.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, as evidenced by studies showing decreased paw edema in animal models.

- Antioxidant Activity : Demonstrates potential to scavenge free radicals, thereby mitigating oxidative stress.

Medicine

Ongoing research is exploring the therapeutic potential of 4-iodo-N-propylbenzenesulfonamide in treating diseases:

- Bacterial Infections : Its mechanism involves inhibiting enzymes crucial for bacterial survival, such as dihydropteroate synthase.

- Cancer Research : Investigated as a lead compound for developing new anticancer agents.

Industry

In industrial applications, this compound is used for:

- Production of Specialty Chemicals : Employed in creating advanced materials with specific properties.

- Reagents in Industrial Processes : Functions in various chemical processes that require specific reactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-iodo-N-propylbenzenesulfonamide. Modifications at specific positions on the aromatic ring can significantly influence its efficacy:

| Compound Modification | Biological Effect |

|---|---|

| Iodine Substitution | Improved lipophilicity and membrane penetration |

| Propyl Group | Increased stability and bioavailability |

| Sulfonamide Group | Enhanced interaction with biological targets |

Case Studies

Several case studies have highlighted the biological effects and potential applications of 4-iodo-N-propylbenzenesulfonamide:

- Murine Vaccination Studies :

-

In Vivo Anti-inflammatory Studies :

- Experimental models showed that related sulfonamides significantly reduced inflammation in rat models, indicating potential therapeutic applications for inflammatory diseases .

-

Tumor Growth Inhibition Studies :

- In vivo experiments using xenograft models demonstrated significant reductions in tumor size upon treatment with related compounds, suggesting anticancer properties .

Mechanism of Action

The mechanism of action of 4-iodo-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria, leading to their growth inhibition. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

4-(Dimethylamino)-N-propylbenzenesulfonamide

- Molecular Formula : C₁₁H₁₈N₂O₂S

- Molecular Weight : 242.338 g/mol

- Key Differences: The dimethylamino group (-N(CH₃)₂) at the para position is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing iodine in 4-iodo-N-propylbenzenesulfonamide. Lower molecular weight and reduced steric bulk compared to the iodine-substituted analog. Applications: Likely exhibits enhanced solubility in polar solvents due to the basic dimethylamino group, making it suitable for pharmaceutical formulations requiring bioavailability .

4-Amino-N-(4-ethylphenyl)benzenesulfonamide

- Molecular Formula : C₁₄H₁₆N₂O₂S

- Molecular Weight : 276.354 g/mol

- Key Differences: An amino group (-NH₂) replaces iodine, providing a site for further functionalization (e.g., acetylation). The ethylphenyl substituent on the sulfonamide nitrogen introduces additional hydrophobicity. Applications: Potential use in drug discovery for covalent binding or prodrug strategies due to the reactive amino group .

N-(4-Methoxyphenyl)benzenesulfonamide

- Molecular Formula: C₁₃H₁₃NO₃S

- Key Differences :

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Molecular Formula : C₂₁H₂₀F₂N₂O₄S₂

- Key Differences: A "double" sulfonamide structure with fluorinated aromatic rings. Increased polarity and hydrogen-bonding capacity compared to mono-sulfonamides like 4-iodo-N-propylbenzenesulfonamide. Applications: Fluorine atoms enhance metabolic stability and binding affinity in drug design .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electron Effects | Potential Applications |

|---|---|---|---|---|---|

| 4-Iodo-N-propylbenzenesulfonamide | C₉H₁₂INO₂S | 324.97 | Iodo, N-propylsulfonamide | Electron-withdrawing | Radiopharmaceuticals, enzyme inhibitors |

| 4-(Dimethylamino)-N-propylbenzenesulfonamide | C₁₁H₁₈N₂O₂S | 242.34 | Dimethylamino, N-propyl | Electron-donating | Drug formulations, solubility enhancement |

| 4-Amino-N-(4-ethylphenyl)benzenesulfonamide | C₁₄H₁₆N₂O₂S | 276.35 | Amino, N-ethylphenyl | Electron-donating | Prodrugs, covalent inhibitors |

| N-(4-Methoxyphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | Methoxy, N-phenyl | Electron-donating | Antimicrobial agents, metabolic stabilizers |

| Double sulfonamide (Fluorinated) | C₂₁H₂₀F₂N₂O₄S₂ | 494.52 | Fluorine, dual sulfonamide | Electron-withdrawing (F) | High-affinity drug candidates |

Research Findings and Implications

- Electronic Effects: Iodine's electron-withdrawing nature reduces the aromatic ring's reactivity toward electrophilic substitution compared to dimethylamino- or methoxy-substituted analogs .

- Biological Activity : The iodine atom in 4-iodo-N-propylbenzenesulfonamide may enhance binding to hydrophobic pockets in enzymes or receptors, while fluorine in double sulfonamides improves target specificity .

- Synthetic Challenges: Introducing iodine requires specialized methods (e.g., electrophilic iodination), whereas dimethylamino or methoxy groups are added via simpler alkylation or etherification reactions .

Biological Activity

4-Iodo-N-propylbenzenesulfonamide is an organosulfur compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H12INO2S

- Molecular Weight : 325.17 g/mol

- IUPAC Name : 4-iodo-N-propylbenzenesulfonamide

The primary mechanism of action for 4-iodo-N-propylbenzenesulfonamide involves the inhibition of enzymes related to folate metabolism, specifically targeting dihydropteroate synthase (DHPS). This inhibition disrupts the synthesis of folate, which is essential for nucleic acid synthesis in bacteria and certain cancer cells, thereby exerting antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that sulfonamides, including 4-iodo-N-propylbenzenesulfonamide, exhibit significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains by targeting the folate synthesis pathway. A study demonstrated that derivatives of sulfonamides could enhance the efficacy of existing antibiotics when used in combination therapies .

Anticancer Activity

In addition to its antimicrobial properties, 4-iodo-N-propylbenzenesulfonamide has been investigated for its potential anticancer effects. It has been identified as a lead compound in the development of new therapeutic agents targeting cancer cells. The compound's ability to induce apoptosis in cancer cell lines has been documented, suggesting its potential utility in cancer treatment protocols .

Structure-Activity Relationship (SAR)

The biological activity of 4-iodo-N-propylbenzenesulfonamide can be influenced by structural modifications. SAR studies have highlighted how variations in the phenyl rings and the sulfonamide group can affect binding affinity and biological efficacy. For instance, substitution patterns on the aromatic rings can significantly alter the compound's interaction with biological targets, impacting both potency and selectivity .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined various sulfonamide derivatives, including 4-iodo-N-propylbenzenesulfonamide, revealing that specific modifications enhanced their antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that 4-iodo-N-propylbenzenesulfonamide induced significant cytotoxic effects, with IC50 values indicating potent activity. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

- Immunomodulatory Effects : Research explored the role of 4-iodo-N-propylbenzenesulfonamide as a co-adjuvant in vaccine formulations. The compound was found to enhance immune responses when used alongside monophosphoryl lipid A (MPLA), indicating its potential utility in vaccine development .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 4-Iodo-N-propylbenzenesulfonamide | Moderate | High | Effective against resistant strains |

| 4-Chloro-N-propylbenzenesulfonamide | Low | Moderate | Less effective due to lower binding affinity |

| N-Propylbenzenesulfonamide | Low | Low | Lacks halogen substitution; less reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.